molecular formula C17H18N2O3S B2372377 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954683-51-3

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2372377
CAS No.: 954683-51-3
M. Wt: 330.4
InChI Key: KUWSZNPSZUKLQL-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a phenylsulfonyl group attached to a tetrahydroisoquinoline moiety, which is further linked to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure. The phenylsulfonyl group is then introduced through sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine. Finally, the acetamide group is added via acylation, using acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The phenylsulfonyl group is known to form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetamide: Similar structure but with the sulfonyl group at a different position.

    N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide: Another positional isomer.

    Phenylsulfonyl derivatives of indole: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenylsulfonyl group and the presence of the acetamide moiety contribute to its distinct pharmacological profile, making it a valuable compound for research and development .

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a tetrahydroisoquinoline moiety linked to a phenylsulfonyl group, suggesting potential interactions with various biological targets. Understanding its biological activity can provide insights into its pharmacological applications and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S, with a molecular weight of 436.5 g/mol. The compound's structure allows for diverse interactions at the molecular level, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
CAS Number954683-69-3

Biological Activities

Research indicates that compounds containing sulfonamide and tetrahydroisoquinoline structures exhibit a variety of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have suggested that sulfonamide derivatives possess antimicrobial properties. The presence of the phenylsulfonyl group may enhance the compound’s ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated significant anti-inflammatory effects. For instance, research on related tetrahydroisoquinoline derivatives has shown their potential as inhibitors of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Neuroprotective Properties

The tetrahydroisoquinoline scaffold is known for its neuroprotective effects. Preliminary studies suggest that this compound may exhibit neuroprotective activity by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or receptors involved in metabolic pathways. This interaction could lead to the inhibition of target enzymes or modulation of receptor activity.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have indicated that similar compounds exhibit significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity suggests potential for cancer therapeutics.
  • Animal Models : Animal studies involving related tetrahydroisoquinoline derivatives have shown promising results in reducing symptoms associated with autoimmune diseases and inflammatory responses.
  • Pharmacokinetics : Early pharmacokinetic studies indicate favorable absorption and bioavailability profiles for compounds structurally related to this compound, warranting further exploration into their therapeutic applications.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13(20)18-16-8-7-14-9-10-19(12-15(14)11-16)23(21,22)17-5-3-2-4-6-17/h2-8,11H,9-10,12H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSZNPSZUKLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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